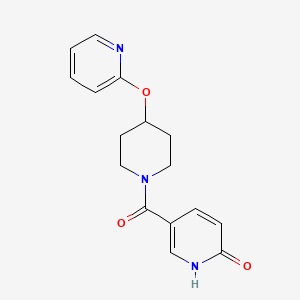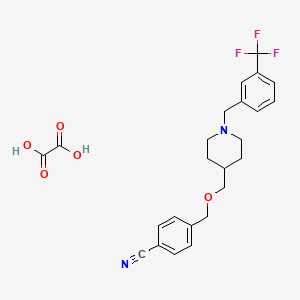
Racemic-(3aR,4R,7aS)-tert-butyl 4-(aminomethyl)hexahydro-1H-isoindole-2(3H)-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Racemic-(3aR,4R,7aS)-tert-butyl 4-(aminomethyl)hexahydro-1H-isoindole-2(3H)-carboxylate is a complex organic compound with distinct structural features, making it a significant subject of study in various scientific domains
Preparation Methods
Synthetic Routes and Reaction Conditions
Synthetic Routes: : The preparation of Racemic-(3aR,4R,7aS)-tert-butyl 4-(aminomethyl)hexahydro-1H-isoindole-2(3H)-carboxylate typically involves multi-step synthetic procedures. These routes often start with the formation of the hexahydroisoindole core, followed by the introduction of the tert-butyl ester and aminomethyl functional groups. Key steps may include cyclization reactions, amination, and esterification.
Reaction Conditions: : Critical conditions for these synthetic routes generally include the use of strong acids or bases as catalysts, controlled temperatures (often between -10°C to 100°C), and inert atmospheres (e.g., nitrogen or argon) to prevent side reactions. Solvents like dichloromethane, ethanol, and tetrahydrofuran are frequently employed to optimize yields and purity.
Industrial Production Methods
Scaling up the production of this compound for industrial applications involves batch or continuous flow processes. These methods focus on enhancing efficiency, reducing costs, and ensuring consistent quality. Catalysts such as palladium or platinum on carbon are often used to facilitate hydrogenation steps, while automated reactors maintain precise control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions: : Racemic-(3aR,4R,7aS)-tert-butyl 4-(aminomethyl)hexahydro-1H-isoindole-2(3H)-carboxylate undergoes a variety of chemical reactions, including:
Oxidation: : Typically conducted with reagents like hydrogen peroxide or potassium permanganate under mild conditions.
Reduction: : Commonly achieved using reducing agents such as lithium aluminium hydride or sodium borohydride.
Substitution: : Nucleophilic substitution reactions often occur in the presence of halogenating agents or under basic conditions.
Common Reagents and Conditions: : These reactions generally require carefully selected reagents and conditions to proceed efficiently:
Oxidation: : Aqueous or organic solvents at temperatures ranging from 0°C to 50°C.
Reduction: : Anhydrous conditions using solvents such as diethyl ether or tetrahydrofuran.
Substitution: : Basic conditions with reagents like sodium hydride or potassium tert-butoxide in aprotic solvents.
Major Products: : The primary products from these reactions vary based on the specific conditions but often include derivatives with modified functional groups, such as hydroxyl, carbonyl, or alkylated compounds, which expand its chemical versatility.
Scientific Research Applications
Racemic-(3aR,4R,7aS)-tert-butyl 4-(aminomethyl)hexahydro-1H-isoindole-2(3H)-carboxylate is extensively explored in various fields due to its unique structural and functional properties:
Chemistry: : Used as an intermediate in the synthesis of complex organic molecules, playing a critical role in developing new synthetic methodologies and catalysts.
Biology: : Investigated for its potential as a bioactive molecule, contributing to research in enzyme inhibition, protein interactions, and cellular pathways.
Medicine: : Explored for its therapeutic potential, including its role as a precursor or an active component in drug development targeting neurological, cardiovascular, and inflammatory diseases.
Industry: : Applied in the manufacture of fine chemicals, agrochemicals, and materials science, where its stability and reactivity are beneficial.
Mechanism of Action
The mechanism by which Racemic-(3aR,4R,7aS)-tert-butyl 4-(aminomethyl)hexahydro-1H-isoindole-2(3H)-carboxylate exerts its effects involves several molecular targets and pathways:
Molecular Targets: : This compound interacts with various enzymes, receptors, and proteins, influencing their activity and function.
Pathways Involved: : It modulates key biochemical pathways, including signal transduction, metabolic pathways, and gene expression. These interactions can lead to changes in cellular behavior, highlighting its potential in therapeutic applications.
Comparison with Similar Compounds
Comparing Racemic-(3aR,4R,7aS)-tert-butyl 4-(aminomethyl)hexahydro-1H-isoindole-2(3H)-carboxylate with other compounds reveals its unique properties and advantages:
Structural Comparison: : Similar compounds include hexahydroisoindole derivatives like Racemic-hexahydro-1H-isoindole-2(3H)-carboxylate, which lack the tert-butyl and aminomethyl groups, affecting their reactivity and application scope.
Functional Comparison: : The presence of the tert-butyl ester and aminomethyl groups in this compound enhances its stability, solubility, and potential for functionalization, setting it apart from its analogs.
By meticulously analyzing its preparation, reactions, and applications, we can appreciate the nuanced significance of this compound in the scientific community. It stands as a remarkable example of how complex organic compounds continue to drive innovation and discovery across multiple disciplines.
Properties
IUPAC Name |
tert-butyl (3aR,4R,7aS)-4-(aminomethyl)-1,3,3a,4,5,6,7,7a-octahydroisoindole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O2/c1-14(2,3)18-13(17)16-8-11-6-4-5-10(7-15)12(11)9-16/h10-12H,4-9,15H2,1-3H3/t10-,11+,12+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATFHYPICLWVHFR-QJPTWQEYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCCC(C2C1)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]2CCC[C@H]([C@H]2C1)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(5Z)-5-[(4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2591223.png)


![2-Furyl[6-(2-furyl)-3-pyridinyl]methanone](/img/structure/B2591229.png)
![3-Phenyl-2-[(prop-2-en-1-yl)amino]propanoic acid](/img/structure/B2591230.png)
![Ethyl 4-(4-(2-(benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazin-1-yl)-4-oxobutanoate](/img/structure/B2591231.png)
![Ethyl 2-[[(Z)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]amino]-4-(4-methylphenyl)thiophene-3-carboxylate](/img/structure/B2591232.png)




![2-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-4-methylpyridine](/img/structure/B2591243.png)


